

Application Notes & Protocols: Boronium Ions as Intermediates in Electrophilic Aromatic Borylation

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Compound of Interest

Compound Name: *Boronium*

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These application notes provide a comprehensive overview of the role of boronium ions as key intermediates in electrophilic aromatic borylation reactions. This document details their generation, characterization, and synthetic utility, supported by experimental protocols and quantitative data. The information presented is intended to guide researchers in harnessing these reactive species for the development of novel borylation methodologies.

Application Notes

Introduction to Boronium Ions in Electrophilic Aromatic Borylation

Electrophilic aromatic borylation is a powerful method for the direct introduction of a boryl group onto an aromatic ring, providing valuable building blocks for organic synthesis, particularly for the construction of complex molecules in drug discovery. While various methods exist, those proceeding via highly reactive cationic boron species, such as boronium and borenium ions, have garnered significant attention.

A boronium ion is a tetracoordinate boron cation, which can act as a precursor to the more electrophilic tricoordinate borenium ion. The generation of these species is typically achieved by treating a borane precursor with a strong Lewis acid or a halide abstractor. The exceptional

electrophilicity of these intermediates allows for the borylation of even weakly nucleophilic arenes.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Generation of Boronium and Borenium Ions

Several strategies have been developed for the generation of boronium and borenium ions for electrophilic aromatic borylation. A common approach involves the reaction of a dialkylboron halide or triflate with a Lewis acid. For instance, the combination of a highly electrophilic R_2BNTf_2 reagent with a non-nucleophilic base can generate reactive borylating agents.[\[1\]](#) Another effective method is the hydride abstraction from amine-borane complexes using a trityl cation, such as $Ph_3C^+B(C_6F_5)_4^-$.[\[4\]](#)[\[5\]](#) The choice of the boron precursor, the activating agent, and the solvent system is crucial in controlling the generation and reactivity of the desired cationic boron species.

The equilibrium between boronium and borenium ions can be influenced by the nature of the ligands on the boron center and the reaction conditions. Sterically hindered boronium ions can exhibit extraordinary reactivity due to the strain associated with their structure.[\[1\]](#)

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the characterization of boronium and borenium ions.

- ^{11}B NMR: This technique is particularly informative for determining the coordination state of the boron atom. Tetracoordinate boronium ions typically exhibit signals in the upfield region (e.g., δ 16.2 ppm), while the more deshielded tricoordinate borenium ions resonate significantly downfield (e.g., δ 85.1 ppm).[\[1\]](#)
- ^{19}F NMR: When using counterions such as bistriflimide (NTf_2^-), ^{19}F NMR can confirm the ionic nature of the species. A single peak around δ -79.4 ppm is characteristic of the bistriflimide anion.[\[1\]](#)
- 1H NMR: Can provide information about the symmetry and the electronic environment of the ligands attached to the boron center.

Reactivity and Substrate Scope

Boronium and borenium ion-mediated electrophilic aromatic borylation has been successfully applied to a range of aromatic and heteroaromatic substrates. Electron-rich heterocycles, such as N-methylindole and pyrrole, are readily borylated.[1] The regioselectivity of the borylation is influenced by both steric and electronic factors of the substrate. For instance, the borylation of N-methylindole with a 9-BBN-derived boronium ion selectively occurs at the C3 position.[1]

Recent advancements have expanded the substrate scope to include less activated arenes, which has been a significant challenge for traditional transition-metal-catalyzed methods.[6] Furthermore, these methods can achieve complementary regioselectivity compared to established iridium-catalyzed borylations.[7]

Quantitative Data Summary

The following tables summarize representative quantitative data from the literature on electrophilic aromatic borylation reactions involving boronium ion intermediates.

Table 1: Borylation of Heteroarenes with a 9-BBN-derived Boronium Ion (8a)[1]

Entry	Substrate	Product	Conversion (%)	Conditions
1	N-Methylindole	3-(9-BBN)-N-methylindole (16a)	>95	1.05 equiv of 8a; CH ₂ Cl ₂ ; 50 °C
2	Pyrrole	2,5-di(9-BBN)-pyrrole (16c)	>95	2.0 equiv of 8a; CH ₂ Cl ₂ ; 50 °C
3	Furan	2-(9-BBN)-furan (16d)	~50	1.05 equiv of 8a; CH ₂ Cl ₂ ; 50 °C

Table 2: ¹¹B NMR Chemical Shifts of Boron Species[1]

Species	Structure	^{11}B NMR Chemical Shift (δ , ppm)
Boronium Ion (8a)	[9-BBN- $\text{N}(\text{CH}_3)_2(\text{CH}_2)_2\text{N}(\text{CH}_3)_2]^+$	16.2
Borenium Ion (10)	$[\text{Et}_3\text{N-9-BBN}]^+$	85.1

Experimental Protocols

Protocol 1: Generation of a 9-BBN-derived Boronium Ion (8a)

This protocol describes the generation of a boronium ion from 9-BBN bistriflimide and 1,8-bis(dimethylamino)naphthalene ("Proton Sponge").[\[1\]](#)

Materials:

- 9-BBN dimer
- Bis(trifluoromethanesulfonyl)imide (Tf_2NH)
- 1,8-bis(dimethylamino)naphthalene
- Toluene (anhydrous)
- Deuterated dichloromethane (CD_2Cl_2) (anhydrous)
- Schlenk flask
- NMR tubes

Procedure:

- Synthesis of 9-BBN bistriflimide (5a): In a glovebox, dissolve the 9-BBN dimer in anhydrous toluene in a Schlenk flask. Add bis(trifluoromethanesulfonyl)imide and heat the mixture. Monitor the reaction by NMR until completion. Remove the solvent under vacuum to obtain 5a.

- Generation of Boronium Ion (8a): In a glovebox, dissolve 9-BBN bistriflimide (5a) in anhydrous CD_2Cl_2 in an NMR tube. Add a stoichiometric amount of 1,8-bis(dimethylamino)naphthalene.
- Characterization: Immediately acquire ^1H , ^{11}B , and ^{19}F NMR spectra. The formation of the boronium ion 8a is indicated by a ^{11}B NMR signal at approximately δ 16.2 ppm and a ^{19}F NMR signal around δ -79.4 ppm.[\[1\]](#)

Protocol 2: Electrophilic Aromatic Borylation of N-Methylindole

This protocol details the borylation of N-methylindole using the pre-formed boronium ion 8a.[\[1\]](#)

Materials:

- Solution of boronium ion 8a in CD_2Cl_2 (from Protocol 1)
- N-Methylindole
- NMR tube with a J. Young valve

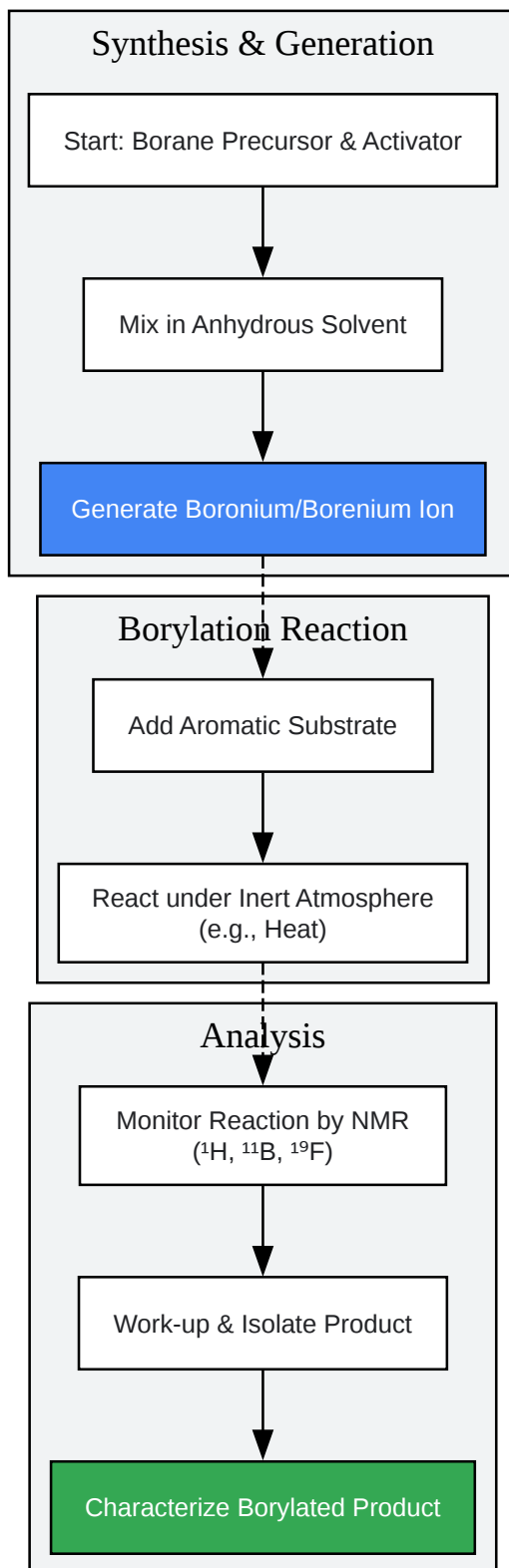
Procedure:

- To the NMR tube containing the solution of the boronium ion 8a in CD_2Cl_2 , add a stoichiometric amount of N-methylindole.
- Seal the NMR tube and heat the reaction mixture at 50 °C.
- Monitor the progress of the reaction by ^1H and ^{11}B NMR spectroscopy.
- The disappearance of the starting material signals and the appearance of new signals corresponding to the 3-borylated N-methylindole product indicate the completion of the reaction. The conversion can be determined by integration of the respective NMR signals.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Proposed mechanism for electrophilic aromatic borylation via boronium and borenium ions.



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Caption: General experimental workflow for electrophilic aromatic borylation using boronium ions.

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